
Sodium quinoline-2-carboxylate
Overview
Description
Sodium quinoline-2-carboxylate is a compound that has been studied for various applications, including its potential as an anti-tuberculosis agent and its adsorption properties on metal surfaces. The compound is related to quinoline-2-carboxylic acid derivatives, which have been explored for their anti-inflammatory and analgesic activities . The molecular structure of quinoline-2-carboxylic acid has been determined, showing that it can exist in tautomeric forms .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their biological activities. For instance, new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity. The synthesis process is influenced by the substituents on the quinoxaline nucleus, with certain substituents like chloro, methyl, or methoxy groups enhancing the activity . Another synthesis approach involves a one-pot reaction of isatin with electron-deficient acetylenic esters and sodium O-alkyl carbonodithioates to form quinoline-2,3,4-tricarboxylates .
Molecular Structure Analysis
The molecular structure of quinoline-2-carboxylic acid, closely related to this compound, has been determined to crystallize in the monoclinic space group. It exists in two tautomeric forms within the crystal: the neutral molecule and the zwitterion. These forms are held together by hydrogen bonds, indicating a versatile molecular structure that can engage in various interactions .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions due to their reactive sites. For example, the formation of quinoline-2,3,4-tricarboxylates from isatin and acetylenic esters involves the use of sodium O-alkyl carbonodithioates, which are prepared by adding sodium hydride to a solution of alcohol in carbon disulfide . The reactivity of these compounds can be tailored by modifying the substituents on the quinoline nucleus, which affects their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The adsorption geometry of sodium 2-quinoxalinecarboxylate on an iron surface has been studied using in situ SERS and XPS measurements, along with DFT calculations. These studies reveal that the compound can strongly bond to the iron surface via the lone pair electrons of the carboxylate group, with the adsorption configuration changing with potential . Additionally, the physicochemical properties of quinoline-2-carboxylic acid derivatives have been characterized, and their biological activities have been compared with standard drugs, indicating their potential for therapeutic use .
Scientific Research Applications
Synthesis and Derivatives
- Sodium quinoline-2-carboxylate derivatives exhibit potential as anti-inflammatory and analgesic agents . Studies have synthesized various esters and substituted amides of quinoline-2-carboxylic acid, demonstrating their potential biological activities (Boyarshinov et al., 2017).
- A novel one-pot synthesis method for quinoline-2-carboxylates has been developed. This method is significant due to quinoline-2-carboxylates being present in various biologically active molecules and useful ligands in metal-catalyzed reactions (Gabrielli et al., 2016).
Chemical Reactions and Properties
- Sodium borohydride combined with carboxylic acids, including quinoline-2-carboxylate, creates a versatile reducing agent useful in organic chemistry for a range of reduction and N-alkylation reactions (Gribble, 1999).
- Research has focused on the structure-activity relationship of quinoline carboxylic acids, particularly in the inhibition of dihydroorotate dehydrogenase, an enzyme critical in pyrimidine biosynthesis. This is relevant for anticancer drug development (Chen et al., 1990).
Pharmaceutical Applications
- Synthesis of trialkyl quinoline-2,3,4-tricarboxylates involves a reaction of isatin, an indoline derivative, and electron-deficient acetylenic esters, highlighting the versatility of quinoline derivatives in pharmaceutical chemistry (Yavari et al., 2010).
- A copper-catalyzed tandem synthesis method for quinoline-2-carboxylates at room temperature has been developed, streamlining the production of these compounds, which are important in medicinal chemistry (Huang et al., 2009).
Safety and Hazards
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, scientists are presently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
Mechanism of Action
Target of Action
Quinaldic Acid Sodium Salt, also known as Sodium quinoline-2-carboxylate, primarily targets the Gag-Pol polyprotein in HIV-2 . This polyprotein plays a crucial role in the life cycle of the HIV-2 virus, making it a significant target for antiviral drugs.
Mode of Action
It has been observed to have an antiproliferative effect on certain cancer cells . This suggests that it may interact with its targets in a way that inhibits their normal function, leading to a decrease in cell proliferation.
Biochemical Pathways
It is presumed to be a derivative of kynurenic acid, a tryptophan metabolite . This suggests that it may be involved in the kynurenine pathway, which plays a role in the regulation of the immune response and neuroactive signaling.
Result of Action
Quinaldic Acid Sodium Salt has been observed to inhibit the proliferation of certain cancer cells, such as colon cancer HT-29 cells . It has also been shown to induce changes in the expression of the p53 tumor suppressor, both at the gene and protein level . These effects suggest that Quinaldic Acid Sodium Salt may have potential as an anticancer agent.
Action Environment
The action, efficacy, and stability of Quinaldic Acid Sodium Salt can be influenced by various environmental factors. For instance, the presence of other salts and the specific conditions of the cellular environment can impact the compound’s effectiveness
properties
IUPAC Name |
sodium;quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCLMZAIZEHGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



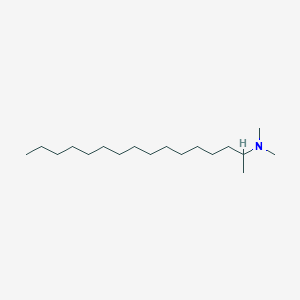

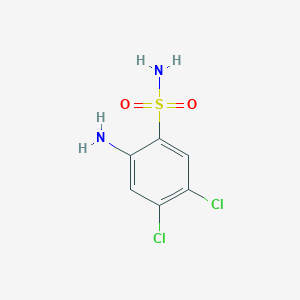
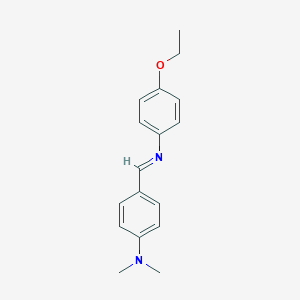

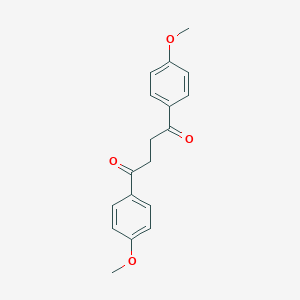
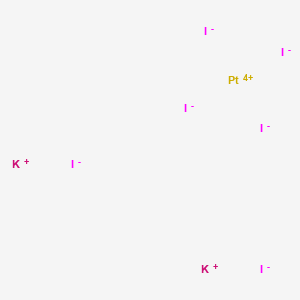





![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
